molecular formula C10H11F2NO2 B11035285 N-(2,4-difluorophenyl)-2-ethoxyacetamide

N-(2,4-difluorophenyl)-2-ethoxyacetamide

Cat. No.: B11035285
M. Wt: 215.20 g/mol
InChI Key: REHBABXSHGFMSM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-ethoxyacetamide: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-ethoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and ethyl chloroacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol.

    Procedure: The 2,4-difluoroaniline is reacted with ethyl chloroacetate under reflux conditions to form the intermediate ethyl 2-(2,4-difluorophenylamino)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-ethoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity and ability to interact with biological macromolecules.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to improved drug efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorinated groups can enhance material properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2-ethoxyacetamide is unique due to the presence of both ethoxy and difluorophenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential bioactivity, which may not be present in similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

REHBABXSHGFMSM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

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